molecular formula C27H32N5O6P B13827431 Tenofovir Dibenzyloxy Isopropyl Carbamate

Tenofovir Dibenzyloxy Isopropyl Carbamate

Cat. No.: B13827431
M. Wt: 553.5 g/mol
InChI Key: BOCUFFJMDAIOMR-OAQYLSRUSA-N
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Preparation Methods

The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method starts with the esterification of Tenofovir, followed by a reaction with 2-bromopropane in the presence of a phase-transfer catalyst . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods often employ large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions using reagents like chlorine or bromine are typical examples.

The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a prodrug of tenofovir, primarily developed for the treatment of viral infections such as HIV and hepatitis B. This article explores its biological activity, pharmacokinetics, and therapeutic potential based on diverse research findings.

Overview of this compound

TDIC is designed to enhance the bioavailability and cellular uptake of tenofovir by modifying its chemical structure. The compound is characterized by its dibenzyloxy and isopropyl carbamate groups, which facilitate improved absorption and stability compared to its parent drug, tenofovir disoproxil fumarate (TDF) .

TDIC functions as a nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, it undergoes enzymatic conversion into tenofovir diphosphate (TFV-DP), which then inhibits viral replication by competing with natural deoxynucleotides for incorporation into viral DNA. This leads to chain termination during DNA synthesis, effectively halting the replication of HIV and HBV .

Pharmacokinetics

The pharmacokinetic profile of TDIC indicates favorable absorption characteristics. In clinical studies, it has demonstrated:

  • Cmax : Peak plasma concentration.
  • t1/2 : Half-life indicating sustained drug action.
  • AUC : Area under the curve reflecting total drug exposure over time.

Table 1 summarizes key pharmacokinetic parameters observed in clinical trials:

ParameterValue (Mean ± SD)Reference
Cmax (ng/ml)270 ± 79TDF
t1/2 (h)18.2 ± 2.6TDF
AUC0-t (ng.h/ml)2760 ± 456TDF

These values suggest that TDIC has a comparable pharmacokinetic profile to TDF, indicating its potential for effective dosing regimens .

Antiviral Activity

Research has demonstrated that TDIC exhibits significant antiviral activity against HIV and HBV:

  • EC50 values : Indicate the concentration required to inhibit viral replication by 50%. Studies have shown that TDIC has an EC50 in the low nanomolar range, suggesting potent antiviral effects .
  • Resistance Profiles : The emergence of resistance mutations in viral populations can diminish the effectiveness of antiviral agents. Monitoring TFV-DP levels in patients has been associated with virologic failure and resistance patterns, underscoring the importance of adherence to therapy .

Case Studies

  • HIV Treatment Efficacy :
    A study involving patients initiating ART with TDIC indicated a significant reduction in viral load within the first month of treatment. Patients showed high adherence rates correlated with TFV-DP levels measured in dried blood spots .
  • Hepatitis B Co-Infection :
    In co-infected individuals, TDIC demonstrated a reduction in HBV DNA levels alongside improvements in liver function tests. This highlights its dual efficacy against both HIV and HBV .

Safety Profile

The safety profile of TDIC includes monitoring for renal toxicity and other adverse effects commonly associated with tenofovir-based therapies. Key safety concerns include:

  • Renal impairment
  • Lactic acidosis
  • Bone mineral density loss

These risks necessitate regular monitoring and patient education regarding potential side effects .

Properties

Molecular Formula

C27H32N5O6P

Molecular Weight

553.5 g/mol

IUPAC Name

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate

InChI

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1

InChI Key

BOCUFFJMDAIOMR-OAQYLSRUSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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